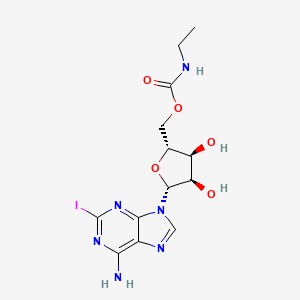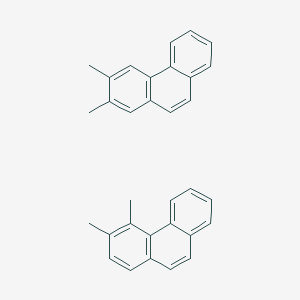
2,3-/3,4-Dimethylphenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-/3,4-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14 It consists of a phenanthrene backbone with two methyl groups attached at the 2,3- or 3,4- positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-/3,4-Dimethylphenanthrene can be achieved through several methods. One notable method involves the deoxygenation of arene 1,4-endoxides using trimethylsilyl iodide. This process includes a furan/dimethyl-1-naphthyne cycloaddition reaction followed by direct deoxygenation of the resulting enooxide with excess trimethylsilyl iodide . Another method involves the Friedel-Crafts cyclization of p-xylene with γ-butyrolactone/AlCl3 or γ-(2,5-dimethylphenyl)butyric acid via its trifluoromethanesulfonic anhydride derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions: 2,3-/3,4-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated phenanthrene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Friedel-Crafts alkylation and acylation reactions typically use aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones and other oxygenated phenanthrene derivatives.
Reduction: Hydrogenated phenanthrene derivatives.
Substitution: Various substituted phenanthrene compounds depending on the reagents used.
科学的研究の応用
2,3-/3,4-Dimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on its interactions with biological systems helps understand the effects of polycyclic aromatic hydrocarbons on living organisms.
Medicine: Studies on its potential carcinogenic properties contribute to cancer research.
Industry: It is used in the development of materials with specific electronic and optical properties
作用機序
The mechanism of action of 2,3-/3,4-Dimethylphenanthrene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis and carcinogenesis. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .
類似化合物との比較
- 1,4-Dimethylphenanthrene
- 2,4-Dimethylphenanthrene
- 1,2-Dimethylphenanthrene
Comparison: 2,3-/3,4-Dimethylphenanthrene is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and biological interactions. Compared to its isomers, it may exhibit different physical properties, such as melting and boiling points, and distinct reactivity patterns in chemical reactions .
特性
分子式 |
C32H28 |
|---|---|
分子量 |
412.6 g/mol |
IUPAC名 |
2,3-dimethylphenanthrene;3,4-dimethylphenanthrene |
InChI |
InChI=1S/2C16H14/c1-11-9-14-8-7-13-5-3-4-6-15(13)16(14)10-12(11)2;1-11-7-8-14-10-9-13-5-3-4-6-15(13)16(14)12(11)2/h2*3-10H,1-2H3 |
InChIキー |
RNWATGNQAHUPHP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C=CC3=CC=CC=C32)C.CC1=CC2=C(C=C1C)C3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


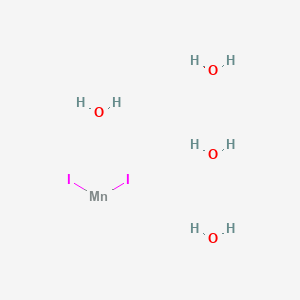
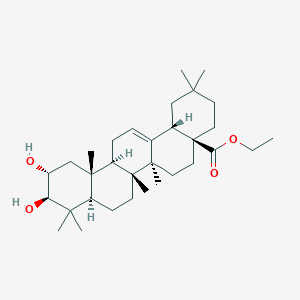
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)
![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)
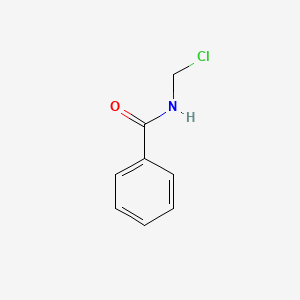

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)
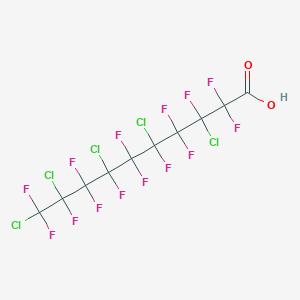

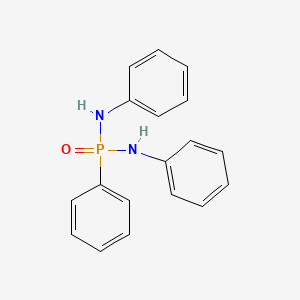
![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
